![molecular formula C32H39ClN2 B14634287 (E,E)-N,N'-(2-Chloro-1,4-phenylene)bis[1-(4-hexylphenyl)methanimine] CAS No. 57134-09-5](/img/structure/B14634287.png)
(E,E)-N,N'-(2-Chloro-1,4-phenylene)bis[1-(4-hexylphenyl)methanimine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-N,N’-(2-Chloro-1,4-phenylene)bis[1-(4-hexylphenyl)methanimine] is an organic compound characterized by its unique structure, which includes a 2-chloro-1,4-phenylene core and two 1-(4-hexylphenyl)methanimine groups
Preparation Methods
The synthesis of (E,E)-N,N’-(2-Chloro-1,4-phenylene)bis[1-(4-hexylphenyl)methanimine] typically involves a condensation reaction. The reaction is carried out by reacting 2-chloro-1,4-phenylenediamine with 4-hexylbenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion .
Chemical Reactions Analysis
(E,E)-N,N’-(2-Chloro-1,4-phenylene)bis[1-(4-hexylphenyl)methanimine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
(E,E)-N,N’-(2-Chloro-1,4-phenylene)bis[1-(4-hexylphenyl)methanimine] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of (E,E)-N,N’-(2-Chloro-1,4-phenylene)bis[1-(4-hexylphenyl)methanimine] involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The compound’s structure allows it to participate in coordination chemistry, which is essential for its biological and industrial applications .
Comparison with Similar Compounds
(E,E)-N,N’-(2-Chloro-1,4-phenylene)bis[1-(4-hexylphenyl)methanimine] can be compared with similar compounds such as:
1,2-Benzenediamine, 4-chloro-: This compound has a similar phenylene core but lacks the hexylphenyl groups, making it less hydrophobic and less suitable for certain applications.
3,3’-{(2-Chloro-1,4-phenylene)bis[imino(1,3-dioxo-1,2-butanediyl)(E)-2,1-diazenediyl]}bis(4-methylbenzamide):
Properties
CAS No. |
57134-09-5 |
|---|---|
Molecular Formula |
C32H39ClN2 |
Molecular Weight |
487.1 g/mol |
IUPAC Name |
N-[3-chloro-4-[(4-hexylphenyl)methylideneamino]phenyl]-1-(4-hexylphenyl)methanimine |
InChI |
InChI=1S/C32H39ClN2/c1-3-5-7-9-11-26-13-17-28(18-14-26)24-34-30-21-22-32(31(33)23-30)35-25-29-19-15-27(16-20-29)12-10-8-6-4-2/h13-25H,3-12H2,1-2H3 |
InChI Key |
UEFZPNWGRUWPKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)N=CC3=CC=C(C=C3)CCCCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


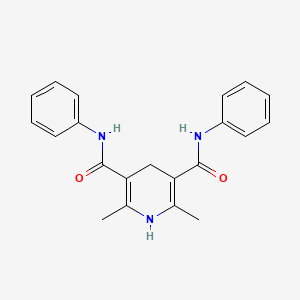
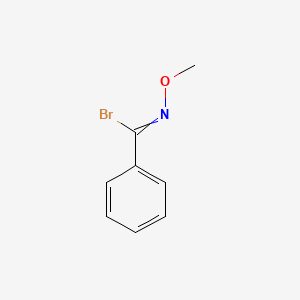
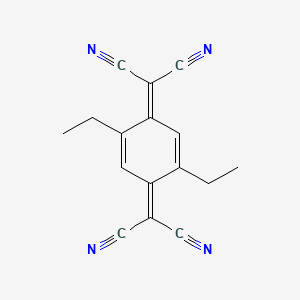
![2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B14634219.png)
![1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea](/img/structure/B14634228.png)
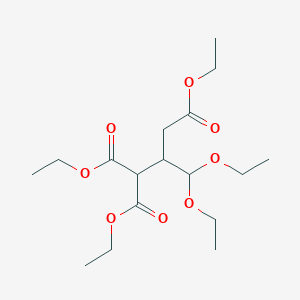
![(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B14634236.png)
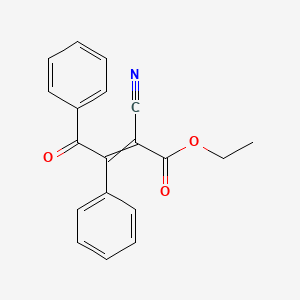
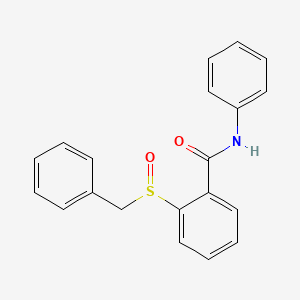
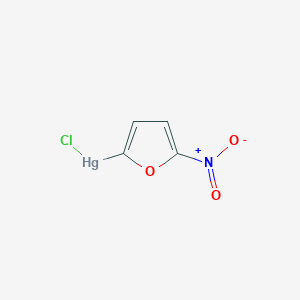
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide](/img/structure/B14634276.png)
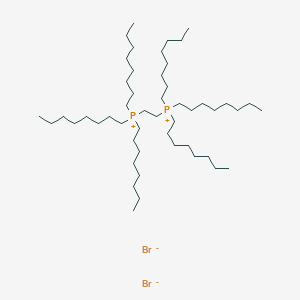
![Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14634279.png)
![3-[(Oxan-2-yl)oxy]butan-2-one](/img/structure/B14634283.png)
